![molecular formula C13H15Cl2N3O B14321212 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole CAS No. 106858-79-1](/img/structure/B14321212.png)
1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole is a member of the triazole class of compounds. It is characterized by the presence of a 1,2,4-triazole ring substituted at position 1 by a 2-(2,4-dichlorophenoxy)pentyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole typically involves the reaction of 2,4-dichlorophenol with pentyl bromide to form 2-(2,4-dichlorophenoxy)pentane. This intermediate is then reacted with 1H-1,2,4-triazole under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to disruption of cellular processes. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of various substrates. The triazole ring plays a crucial role in binding to the active site of the target enzyme, thereby exerting its effects.
相似化合物的比较
- 1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole
- 2,4-Dichlorophenoxyacetic acid
Comparison: 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both the triazole ring and the dichlorophenoxy group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, while 2,4-Dichlorophenoxyacetic acid is primarily used as a herbicide, this compound has broader applications in medicinal chemistry and industrial processes.
属性
CAS 编号 |
106858-79-1 |
|---|---|
分子式 |
C13H15Cl2N3O |
分子量 |
300.18 g/mol |
IUPAC 名称 |
1-[2-(2,4-dichlorophenoxy)pentyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H15Cl2N3O/c1-2-3-11(7-18-9-16-8-17-18)19-13-5-4-10(14)6-12(13)15/h4-6,8-9,11H,2-3,7H2,1H3 |
InChI 键 |
DRZXYLMCOOIKHL-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CN1C=NC=N1)OC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
![4,4'-[(3-Nitrophenyl)methylene]diphenol](/img/structure/B14321132.png)
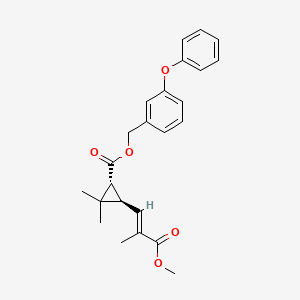
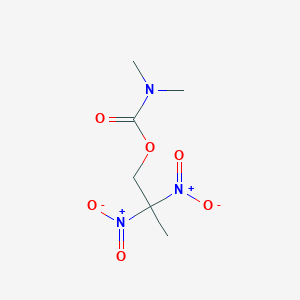
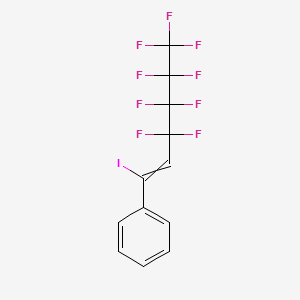
![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
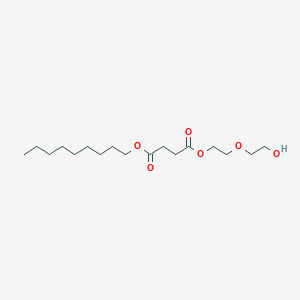



![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
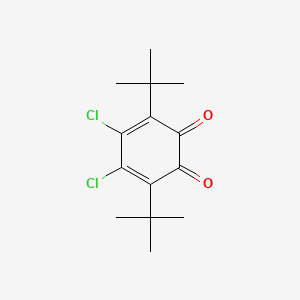
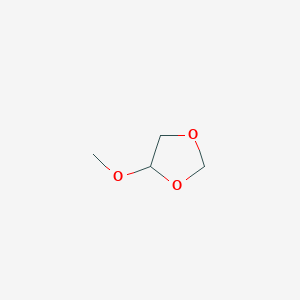
![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)
